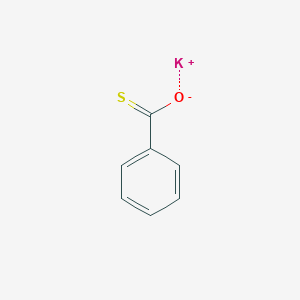

Potassium thiobenzoate

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

potassium;thiobenzate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6OS.K/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFCPWBGBPJDRC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5KOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Potassium Thiobenzoate and Its Precursors

Classical Preparations of Thiobenzoic Acid as a Precursor to Potassium Thiobenzoate

A common route to this compound involves the initial synthesis of thiobenzoic acid, which is subsequently converted to its potassium salt. Thiobenzoic acid is a versatile intermediate, and its preparation has been explored through several classical methods.

A well-established and typical method for preparing thiobenzoic acid involves the reaction of a benzoyl halide, most commonly benzoyl chloride, with a derivative of hydrogen sulfide (B99878). wikipedia.orgwikipedia.org The most direct approach utilizes potassium hydrosulfide (B80085) (KSH), which acts as a sulfur nucleophile, displacing the chloride from the benzoyl chloride. wikipedia.orgwikipedia.org This salt metathesis reaction is generally straightforward, yielding thiobenzoic acid and potassium chloride as a byproduct. wikipedia.orgwikipedia.org

The reaction can be represented by the following equation: C₆H₅C(O)Cl + KSH → C₆H₅C(O)SH + KCl wikipedia.orgwikipedia.org

A detailed procedure described in Organic Syntheses involves treating freshly distilled benzoyl chloride with an ethanolic solution of potassium hydrosulfide. orgsyn.org The potassium hydrosulfide is prepared in situ by saturating a solution of potassium hydroxide (B78521) in ethanol (B145695) with hydrogen sulfide gas. orgsyn.orgorgsyn.org The reaction with benzoyl chloride is conducted at a low temperature (10-15°C) to control reactivity. orgsyn.org The intermediate product in this process is this compound, which is then acidified to yield thiobenzoic acid. orgsyn.org Using redistilled benzoyl chloride is crucial, as impurities can lower the yield by 20–30%. orgsyn.org

Alternative hydrogen sulfide derivatives have also been employed, including the use of hydrogen sulfide in pyridine. orgsyn.org

Table 1: Reaction Conditions for Thiobenzoic Acid Synthesis from Benzoyl Chloride

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Potassium Hydrosulfide | 90% Ethanol | 10-15°C | 61-76% | orgsyn.org |

| Hydrogen Sulfide/Pyridine | Pyridine | Not specified | Not specified | wikipedia.orgorgsyn.org |

Thiobenzoic acid can also be formed from the reduction of dibenzoyl disulfide. orgsyn.org Dibenzoyl disulfide itself can be prepared by the oxidation of thiobenzoic acid or its salts using various oxidizing agents like iodine, hydrogen peroxide, or air. orgsyn.org The conversion of the disulfide back to thiobenzoic acid can be accomplished using reducing agents or by hydrolysis. For instance, treatment of dibenzoyl disulfide with reagents such as potassium hydrosulfide or potassium hydroxide leads to the formation of thiobenzoic acid. orgsyn.org

Direct Synthesis of this compound from Carboxylic Acid Derivatives

Direct synthetic routes to this compound circumvent the isolation of the often foul-smelling and less stable thiobenzoic acid. These methods typically involve the reaction of an activated benzoic acid derivative with a sulfur-containing nucleophile.

An efficient, odorless procedure has been developed for the one-pot synthesis of thioesters where thiobenzoic acid is generated in situ. nih.govbeilstein-journals.org This method involves the reaction of benzoic anhydride (B1165640) with thiourea (B124793) in the presence of triethylamine (B128534) (Et₃N). nih.govbeilstein-journals.org The proposed mechanism suggests that the benzoic anhydride undergoes a nucleophilic acyl substitution with thiourea, forming an S-benzoylisothiouronium salt intermediate. nih.govbeilstein-journals.org Subsequent hydrolysis of this intermediate with water generates the thiobenzoate anion, which can then be used for further reactions. nih.govbeilstein-journals.org While this method is typically used to generate thioesters in one pot, the formation of the thiobenzoate anion is a key step. nih.gov The reaction between benzoic anhydride and thiourea proceeds at a moderate temperature of 40°C. beilstein-journals.org

Initial experiments attempting to react benzoyl chloride with thiourea were less successful, often resulting in complex product mixtures or conversion of the starting material to potassium benzoate (B1203000) upon work-up. beilstein-journals.org However, the use of benzoic anhydride proved to be a more viable pathway for the in situ generation of thiobenzoate. beilstein-journals.org

The reaction of benzoyl chloride with sulfur nucleophiles can lead directly to the formation of this compound. As detailed in the Organic Syntheses procedure, treating benzoyl chloride with potassium hydrosulfide in ethanol directly produces a solid residue consisting mainly of this compound after the evaporation of the solvent. orgsyn.org This salt is then typically dissolved in water and acidified to produce thiobenzoic acid, but it exists as the potassium salt prior to the acidification step. orgsyn.org

Another sulfur nucleophile, potassium sulfide (K₂S), can also be reacted with benzoyl chloride to prepare thiobenzoic acid, which implies the intermediate formation of this compound. orgsyn.orghbni.ac.in

Table 2: Direct Generation of this compound

| Starting Material | Sulfur Reagent | Solvent | Key Intermediate | Reference |

|---|---|---|---|---|

| Benzoyl Chloride | Potassium Hydrosulfide | Ethanol | This compound | orgsyn.org |

| Benzoic Anhydride | Thiourea | Triethylamine | Thiobenzoate Anion | nih.govbeilstein-journals.org |

Supported Reagent Systems for Enhanced Synthesis

To simplify purification and handling, solid-supported reagents have been developed for various organic syntheses. sopachem.comprinceton.edu These reagents are functionalized polymers or inorganic supports that act like their solution-phase counterparts but can be easily removed by filtration. sopachem.com This approach minimizes the need for complex purification techniques like chromatography or liquid-liquid extraction. sopachem.com

In the context of thiobenzoate synthesis, a simple and efficient procedure has been developed using silica (B1680970) gel-supported this compound. researchgate.netresearchgate.net This supported reagent can be used to synthesize thioesters by reacting it with alkyl halides under mild conditions. researchgate.netresearchgate.net The use of a supported reagent like silica-gel-supported this compound offers advantages in handling and product isolation, as the excess reagent and the resulting potassium halide byproduct can be easily filtered off from the reaction mixture. sopachem.comresearchgate.net Alumina is another common inorganic support that can be used for reagents due to its high surface area and stability. princeton.edu

The use of polymer-supported reagents is a powerful tool in modern organic synthesis, allowing for cleaner reactions and easier work-ups, which can be applied to multi-step syntheses in flow systems. nih.govdurham.ac.uk

Silica-Gel Supported this compound Preparation

The preparation of silica-gel supported this compound (PhCOSK/SiO₂) is a straightforward and effective method for creating a solid-phase reagent with enhanced reactivity. tandfonline.com The general procedure involves the impregnation of silica gel with a solution of this compound.

The synthesis begins by dissolving this compound in a suitable solvent, typically methanol. tandfonline.com Silica gel, such as Wakogel C-200, is then added to this solution. tandfonline.com The resulting mixture is stirred at room temperature for a period, for instance, 0.5 hours, to ensure thorough mixing and adsorption of the this compound onto the silica gel support. tandfonline.com Following the stirring, the solvent is removed under reduced pressure using a rotary evaporator. tandfonline.com To ensure the complete removal of the solvent and any residual moisture, the resulting solid reagent is dried in a vacuum. tandfonline.com This process yields a fine, free-flowing powder of silica-gel supported this compound, ready for use in subsequent reactions. tandfonline.comwiley-vch.de

The effectiveness of silica gel as a support is notably superior to other materials. While aluminas (neutral, acidic, and basic) have shown some efficacy, they are less effective than silica gel. tandfonline.com Other supports like Kieselgur, Montmorillonite K10, and various charcoals have been found to be ineffective in activating potassium thioacetate (B1230152), a related compound, suggesting a similar trend for this compound. tandfonline.com

The use of silica-gel supported this compound offers significant advantages, including operational simplicity, high yields of products in subsequent reactions, and the ability to conduct reactions under mild conditions. tandfonline.com

Activation Strategies for Solid-Phase Reactions

The primary activation strategy for solid-phase reactions involving this compound is its deposition onto a high-surface-area support, most notably silica gel. tandfonline.com This method addresses the low reactivity of crystalline this compound in nonpolar solvents, where it is largely insoluble. tandfonline.com By supporting the ionic salt on silica gel, its effective surface area is dramatically increased, which in turn enhances its reactivity with organic substrates in heterogeneous reaction systems. tandfonline.com

The activation is believed to occur due to the dispersion of the this compound over the silica gel surface, preventing the formation of the stable crystal lattice and making the thiobenzoate anions more accessible for reaction. tandfonline.com This allows for efficient reactions to occur in nonpolar solvents like benzene (B151609), which would otherwise be unreactive with unsolubilized this compound. tandfonline.comtandfonline.com For instance, while benzyl (B1604629) bromide does not react with finely ground potassium thioacetate (a similar salt) suspended in benzene at room temperature, the silica-gel supported version reacts readily to produce benzyl thioacetate in high yield. tandfonline.com A similar enhancement in reactivity is observed for this compound. tandfonline.com

The reactivity of silica-gel supported this compound is demonstrated to be higher than that of silica-gel supported potassium thioacetate. tandfonline.com For example, the reaction of octyl bromide with PhCOSK/SiO₂ to form octyl thiobenzoate proceeds to a 94% yield in just 4 hours at 80°C, whereas the analogous reaction with silica-gel supported potassium thioacetate requires 8 hours to achieve an 89% yield. tandfonline.com Furthermore, reactions with PhCOSK/SiO₂ can often be conducted at room temperature to afford high yields of the corresponding thiobenzoates. tandfonline.com

The choice of the support material is crucial for activation. As noted, silica gel is a superior activator compared to alumina, while materials like molecular sieves 4A, Kieselgur, and Montmorillonite K10 show significantly less or no activating effect. tandfonline.com

Beyond the use of a solid support, other strategies for activating reagents in solid-phase synthesis can include microwave irradiation. While not extensively detailed for this compound specifically, microwave-assisted synthesis is a known technique for accelerating organic reactions by rapidly heating the reaction mixture. beilstein-journals.org Another approach in related solid-phase synthesis involves the use of phase-transfer catalysts, such as 18-crown-6 (B118740), to facilitate the reaction between a solid salt and a substrate in a liquid phase, as demonstrated in the synthesis of S-acyl protected thiol linkers. lookchem.com

The following tables summarize the research findings on the synthesis of thiobenzoates using silica-gel supported this compound, highlighting the effectiveness of this activation strategy.

Table 1: Synthesis of Thiobenzoates using Silica-Gel Supported this compound (PhCOSK/SiO₂) with Various Organic Halides

| Entry | Organic Halide | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Octyl bromide | Octyl thiobenzoate | 4 | 94 |

| 2 | Octyl chloride | Octyl thiobenzoate | 24 | 52 |

| 3 | Benzyl bromide | Benzyl thiobenzoate | 0.5 | 95 |

| 4 | 4-Methylbenzyl bromide | 4-Methylbenzyl thiobenzoate | 0.5 | 98 |

| 5 | 4-Nitrobenzyl bromide | 4-Nitrobenzyl thiobenzoate | 0.5 | 99 |

| 6 | 1,4-Dibromobutane | 1,4-Bis(benzoylthio)butane | 1 | 93 |

Data sourced from a study on the convenient synthesis of thiobenzoates using silica-gel supported this compound. All reactions were conducted at room temperature in benzene. tandfonline.com

Table 2: Comparison of Support Materials for the Reaction of Benzyl Bromide with Potassium Thioacetate *

| Entry | Support | Yield of Benzyl Thioacetate (%) |

|---|---|---|

| 1 | Silica gel | 83 |

| 2 | Neutral Alumina | 58 |

| 3 | Acidic Alumina | 45 |

| 4 | Basic Alumina | 33 |

| 5 | Molecular Sieves 4A | 15 |

| 6 | Kieselgur | 0 |

| 7 | Montmorillonite K10 | 0 |

| 8 | Charcoal | 0 |

This table illustrates the superior activating effect of silica gel compared to other solid supports for a reaction analogous to those using this compound. The reaction was conducted at room temperature for 1 hour in benzene. tandfonline.com

Reactivity and Mechanistic Investigations of Potassium Thiobenzoate

Nucleophilic Acyl Substitution and SN2 Reactions

The thiobenzoate anion is a potent nucleophile, readily participating in both nucleophilic acyl substitution and bimolecular nucleophilic substitution (SN2) reactions. These reactions are fundamental to the formation of thioesters and other sulfur-containing compounds.

The primary mode of reactivity for the thiobenzoate anion is as a soft nucleophile, with the sulfur atom being the predominant site of attack on electrophilic centers. This leads to the formation of S-acyl thiobenzoates, which are a class of thioesters. The reaction of potassium thiobenzoate with various electrophiles, such as alkyl halides and acyl chlorides, is a common method for the synthesis of these compounds.

In a typical SN2 reaction, the thiobenzoate anion displaces a leaving group from an alkyl halide to form an S-alkyl thiobenzoate. rsc.org The reaction proceeds via a backside attack mechanism, which has significant stereochemical implications. The efficiency of this reaction is influenced by the nature of the leaving group and the structure of the alkyl halide.

The following table summarizes the S-acylation of various alkyl halides with this compound, highlighting the versatility of this reaction.

| Electrophile (Alkyl Halide) | Product | Yield (%) |

| Benzyl (B1604629) Bromide | S-Benzyl thiobenzoate | High |

| Ethyl Bromide | S-Ethyl thiobenzoate | Good |

| Isopropyl Iodide | S-Isopropyl thiobenzoate | Moderate |

| tert-Butyl Bromide | No reaction (elimination) | 0 |

This table is a representative example and yields can vary based on specific reaction conditions.

A key aspect of the thiobenzoate anion's reactivity is its regioselectivity. Due to the higher polarizability and lower electronegativity of sulfur compared to oxygen, the sulfur atom is the softer and more nucleophilic center. Consequently, in reactions with soft electrophiles like alkyl halides, S-acylation is strongly favored over O-acylation. This high regioselectivity makes this compound a reliable reagent for the synthesis of thioesters.

The stereochemistry of SN2 reactions involving the thiobenzoate anion is well-defined. As with other SN2 reactions, the attack of the nucleophile occurs from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration at the chiral center. youtube.combgsu.edubeilstein-journals.org This stereospecificity is a powerful tool in asymmetric synthesis, allowing for the controlled formation of chiral thioesters. For instance, the reaction of an (R)-configured alkyl halide with this compound will yield an (S)-configured S-alkyl thiobenzoate. youtube.com This predictable stereochemical outcome is a direct consequence of the concerted, bimolecular nature of the SN2 mechanism. youtube.combgsu.edubeilstein-journals.org

This compound can participate in both intermolecular and intramolecular reactions. Intermolecular reactions involve the thiobenzoate anion reacting with a separate electrophilic molecule, as seen in the S-acylation of alkyl halides.

Intramolecular reactions, on the other hand, occur when the thiobenzoate nucleophile and the electrophilic center are present within the same molecule. This can lead to the formation of cyclic thioesters, also known as thiolactones. acs.org For example, a molecule containing both a leaving group (e.g., a halide) and a thiobenzoate precursor can undergo intramolecular cyclization upon formation of the thiobenzoate anion. The facility of these cyclization reactions is dependent on the chain length connecting the nucleophile and the electrophile, with the formation of five- and six-membered rings being particularly favorable according to Baldwin's rules. Such intramolecular processes are valuable in the synthesis of macrocyclic structures, which are of interest in various fields of chemistry. beilstein-journals.orgnih.gov

Radical Pathways and Single Electron Transfer (SET) Chemistry

Beyond its nucleophilic character, the thiobenzoate anion can also engage in radical reactions through single electron transfer (SET) processes. This mode of reactivity expands the synthetic utility of this compound to include transformations that are not accessible through traditional polar mechanisms.

The thiobenzoate anion can participate in photoinduced radical nucleophilic substitution (SRN1) reactions. bgsu.edunih.govbgsu.edu In this process, an electron is transferred from a donor to an aryl or vinyl halide, generating a radical anion. This radical anion then fragments to produce an aryl or vinyl radical and a halide anion. The aryl or vinyl radical can then react with the thiobenzoate anion to form a new radical anion, which subsequently transfers an electron to another molecule of the starting halide, propagating the radical chain reaction. This process ultimately leads to the formation of an S-aryl or S-vinyl thiobenzoate.

The SRN1 mechanism provides a pathway for the formation of C-S bonds under mild, non-basic conditions, and it is particularly useful for the substitution of unactivated aryl halides that are resistant to traditional nucleophilic aromatic substitution.

There is growing interest in the development of biomimetic reactions that mimic the strategies employed by enzymes. In biological systems, radical S-adenosylmethionine (RaS) enzymes catalyze a variety of reactions, including the formation of thioether bonds. nih.govnih.govrsc.org These enzymatic reactions often proceed through radical mechanisms involving the homolytic substitution at a sulfur atom.

Inspired by these biological processes, researchers are exploring the use of thiobenzoate and related thiolates in biomimetic C(sp3)–S cross-coupling reactions. ucl.ac.uk In a hypothetical biomimetic cycle, a carbon-centered radical, generated from an appropriate precursor, could attack the sulfur atom of the thiobenzoate anion in a bimolecular homolytic substitution (SH2) reaction. This would result in the formation of a C-S bond and the expulsion of a benzoyl radical. Such a pathway would offer a novel and powerful method for the construction of C(sp3)-S bonds, which are important linkages in many biologically active molecules and materials. While direct evidence for this specific biomimetic reaction with thiobenzoate is still an active area of research, the known radical chemistry of thiols and thioesters suggests its feasibility.

Role of Thiyl Radicals in Thiobenzoate Reactivity

The thiobenzoate anion (C₆H₅COS⁻), typically delivered from its potassium salt, can serve as a precursor to the highly reactive benzoylthiyl radical (C₆H₅C(O)S•). This species is a type of sulfur-centered radical that plays a crucial role in various chemical transformations. The generation of the benzoylthiyl radical can be initiated through single-electron transfer (SET) oxidation processes or via photolysis.

Once formed, the benzoylthiyl radical exhibits reactivity that is intermediate between nucleophilic and electrophilic radicals. mdpi.com This dual nature allows it to react efficiently with sites of unsaturation. A primary reaction pathway for thiyl radicals is their addition to carbon-carbon double or triple bonds, a process often referred to as a thiol-ene or thiol-yne reaction. mdpi.com The addition of the benzoylthiyl radical to an alkene, for instance, generates a new carbon-centered radical intermediate. This intermediate can then participate in subsequent reactions, such as cyclizations or hydrogen atom abstraction, to form the final product. mdpi.combenthamopenarchives.com

The reactivity of benzoyl radicals and related species has been quantified through techniques like laser flash photolysis. nih.gov Studies on substituted benzoyl radicals show that their rate constants for addition to alkenes, such as n-butyl acrylate, are substantial, typically in the range of 1.3 x 10⁵ to 5.5 x 10⁵ M⁻¹s⁻¹. nih.gov While these specific values are for benzoyl radicals rather than benzoylthiyl radicals, they provide a valuable benchmark for understanding the kinetics of these addition processes. The general reactivity trend for radical addition to alkenes is influenced by the stability of the resulting carbon-centered radical.

Addition Reactions

Conjugate Addition to Electron-Deficient Alkenes (Michael Reactions)

This compound is an excellent nucleophile for 1,4-conjugate addition, commonly known as the Michael reaction. masterorganicchemistry.comlibretexts.org In this process, the soft thiolate nucleophile preferentially attacks the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). libretexts.orgyoutube.com This regioselectivity is driven by the principles of Hard and Soft Acid and Base (HSAB) theory, where the soft thiobenzoate anion reacts favorably with the soft electrophilic β-carbon. youtube.com

This reaction is highly versatile and can be applied to a wide range of Michael acceptors. The efficiency of the addition depends on the nature of the acceptor and the reaction conditions.

| Michael Acceptor | Acceptor Structure | Product Structure | Product Name |

|---|---|---|---|

| α,β-Unsaturated Ketone |  |  | 3-(Benzoylthio)ketone |

| α,β-Unsaturated Ester |  |  | 3-(Benzoylthio)ester |

| α,β-Unsaturated Nitrile |  |  | 3-(Benzoylthio)nitrile |

| Maleimide |  |  | 3-(Benzoylthio)succinimide |

Disproportionation and Equilibrium Dynamics of Thiobenzoate Complexes

A disproportionation reaction is a specific type of redox reaction where a species is simultaneously oxidized and reduced to form two different products. khanacademy.orgyoutube.com In the context of coordination chemistry, this often involves a metal ion in an intermediate oxidation state converting to complexes with higher and lower oxidation states. rsc.org

For thiobenzoate complexes, this phenomenon is particularly relevant for metals that can access multiple stable oxidation states, such as copper. For example, a copper(I) thiobenzoate complex could theoretically undergo disproportionation to yield a copper(0) species (metallic copper) and a copper(II) thiobenzoate complex. The equilibrium for such a reaction is highly dependent on the solvent, the nature of other ligands in the coordination sphere, and temperature.

The general equilibrium can be represented as:

2 [Cu(I)(thiobenzoate)Lₙ] ⇌ Cu(0) + [Cu(II)(thiobenzoate)₂Lₘ]

The stability of the involved complexes is a key factor. The chelate effect and the electronic and steric properties of co-ligands can shift this equilibrium. crunchchemistry.co.uk

Ligand Exchange Phenomena with Thiobenzoate Moieties

Thiobenzoate is a versatile ligand that can coordinate to metal centers, forming stable complexes. It can act as a monodentate ligand, coordinating through the sulfur atom, or as a bidentate ligand, bridging two metal centers. researchgate.netacs.org The formation of these complexes and their subsequent reactivity are often governed by ligand exchange (or substitution) reactions. chemguide.co.uklibretexts.org

A ligand exchange reaction involves the replacement of one or more ligands in the coordination sphere of a metal ion by another. savemyexams.com For instance, in an aqueous solution, a metal ion typically exists as an aqua complex, such as [M(H₂O)₆]ⁿ⁺. Upon introduction of this compound, the thiobenzoate anions can displace the weakly bound water molecules to form a more stable thiobenzoate complex. libretexts.org

The equilibrium of this substitution is driven by several factors, including the relative concentrations of the ligands and the relative stability of the resulting complexes. crunchchemistry.co.uk The formation of a more stable complex, often due to stronger metal-ligand bonds or favorable entropy changes (the chelate effect), will drive the equilibrium towards the product side. crunchchemistry.co.uk

The dynamics of these exchange reactions can be complex. The substitution can be partial or complete, leading to a mixture of species in solution. For example, in a solution containing a hexaaquametal(II) ion and thiobenzoate, a series of equilibria may exist.

| Reactant Complex | Incoming Ligand | Product Complex | Displaced Ligand |

|---|---|---|---|

| [M(H₂O)₆]²⁺ | C₆H₅COS⁻ | [M(H₂O)₅(SCOC₆H₅)]⁺ | H₂O |

| [M(H₂O)₅(SCOC₆H₅)]⁺ | C₆H₅COS⁻ | [M(H₂O)₄(SCOC₆H₅)₂] | H₂O |

| [Pd(CH₃COO)₂(bpy)] | C₆H₅COSH | [Pd(SCOC₆H₅)₂(bpy)] | CH₃COOH |

Note: 'M' represents a generic divalent metal ion, and 'bpy' is 2,2'-bipyridine. The third entry is based on a reported synthetic method for thiobenzoate complexes. researchgate.net

Applications of Potassium Thiobenzoate in Advanced Organic Synthesis

Carbon-Sulfur (C–S) Bond Formation Strategies

The creation of C–S bonds is a cornerstone of organosulfur chemistry. Potassium thiobenzoate serves as an effective "thio" source, enabling chemists to forge these critical linkages under various reaction conditions.

This compound is widely employed as a nucleophilic thioacylating agent for the synthesis of S-thioesters. A common and efficient method involves the reaction of this compound with organic halides. Research has demonstrated that supporting this compound on silica (B1680970) gel (PhCOSK/SiO₂) significantly enhances its reactivity, allowing for the efficient transformation of alkyl halides into the corresponding S-alkyl thiobenzoates under mild conditions. tandfonline.comtandfonline.com This supported reagent system offers advantages such as operational simplicity, high yields, and the ability to conduct reactions in nonpolar solvents like benzene (B151609) at room temperature. tandfonline.comtandfonline.com

The reactivity of the alkyl halide follows the expected trend for Sₙ2 reactions, with the rate decreasing from iodide to bromide to chloride. tandfonline.com For instance, the reaction of octyl bromide with silica gel-supported this compound at 80°C affords octyl thiobenzoate in 94% yield within 4 hours. tandfonline.com

| Alkyl Halide | Reagent | Conditions | Product | Yield (%) | Ref |

| Octyl Bromide | PhCOSK/SiO₂ | Benzene, 80°C, 4h | Octyl thiobenzoate | 94 | tandfonline.com |

| Octyl Chloride | PhCOSK/SiO₂ | Benzene, 80°C, 24h | Octyl thiobenzoate | 52 | tandfonline.com |

| Benzyl (B1604629) Bromide | PhCOSK/SiO₂ | Benzene, rt, 1h | Benzyl thiobenzoate | High | tandfonline.com |

| 4-Nitrobenzyl Bromide | CH₃COSK/SiO₂ | Benzene, rt, 1h | 4-Nitrobenzyl thioacetate (B1230152) | 97 | tandfonline.com |

| 4-Methylbenzyl Bromide | CH₃COSK/SiO₂ | Benzene, rt, 1h | 4-Methylbenzyl thioacetate | 98 | tandfonline.com |

| Table 1: Synthesis of Thioesters using Supported this compound and Thioacetate. |

While this compound is a primary reagent for thioesters, the synthesis of thiobenzamides often proceeds through different pathways, such as the thionation of amides using reagents like Lawesson's reagent or through the Willgerodt–Kindler reaction. thieme-connect.de However, thioesters, prepared from this compound, can serve as precursors for amides, highlighting an indirect route to these structures. tandfonline.com

This compound is a valuable precursor in the synthesis of sulfur-containing heterocycles. The thiobenzoate anion can participate in nucleophilic substitution reactions to introduce the sulfur functionality, which then undergoes subsequent intramolecular reactions to form the heterocyclic ring. beilstein-journals.org For example, S-aryl thioesters, which can be synthesized from the corresponding aryl halides and a thiobenzoate source, are versatile intermediates. beilstein-journals.org These intermediates can undergo hydrolysis to form arylthiolate anions in situ. These thiolates can then participate in a cascade of reactions, including condensation and cyclization, to yield various heterocyles. beilstein-journals.org

One specific example involves the synthesis of 2-methylbenzothiazole. This process can be initiated by the formation of an S-aryl thioacetate from an aryl iodide and potassium thioacetate, a close analog of this compound. The resulting intermediate undergoes intramolecular condensation to furnish the benzothiazole (B30560) ring system. beilstein-journals.org Similarly, thiobenzoic acid has been used to synthesize 4‐vinyl‐1,3‐thiazole (B1198619)‐5(4H)‐thiones, which subsequently undergo intramolecular [2+2] cycloaddition to yield tricyclic thietane (B1214591) derivatives. researchgate.net These examples underscore the potential of thiobenzoate-derived intermediates in tandem strategies for constructing complex organosulfur heterocycles.

The development of methods for the asymmetric synthesis of organosulfur compounds is of significant interest due to the prevalence of chiral sulfur-containing molecules in medicinal chemistry. This compound and its parent acid have been utilized in several enantioselective C–S bond-forming reactions.

One notable approach is the organocatalytic sulfa-Michael addition (SMA) of thiobenzoic acid to α,β-unsaturated compounds. For example, the addition of thiobenzoic acid to cyclohexenone can be catalyzed by cinchona alkaloids, yielding the chiral thioester with a degree of enantioselectivity. acs.org

More recently, transition-metal catalysis has provided powerful tools for enantioselective C–S bond formation. A copper(I)-catalyzed enantioconvergent radical C(sp³)–S cross-coupling reaction has been developed using racemic secondary and tertiary alkyl halides and this compound as the sulfur nucleophile. sustech.edu.cn This method, employing a chiral tridentate anionic ligand, provides access to a wide range of α-chiral alkyl organosulfur compounds with high enantioselectivity. sustech.edu.cn

| Coupling Partners | Catalyst System | Product Type | Enantiomeric Excess (ee) | Ref |

| Racemic Alkyl Halide + this compound | Cu(I) / Chiral Tridentate Ligand | α-Chiral Alkyl Thiobenzoate | High | sustech.edu.cn |

| Cyclohexenone + Thiobenzoic Acid | Cinchona Alkaloid | Chiral β-Thio-substituted Cyclohexanone | Moderate | acs.org |

| Secondary Dialkyl Thiobenzoate + Electrophile | s-BuLi / (-)-Sparteine | Enantioenriched Tertiary Thiobenzoate | High | bris.ac.uk |

| Table 2: Examples of Enantioselective C–S Bond Formation Involving Thiobenzoates. |

Another strategy involves the deprotonation of enantioenriched secondary dialkyl thiobenzoates. The resulting configurationally stable carbanion can be trapped with an electrophile to create a new stereocenter, leading to enantioenriched tertiary thiobenzoates, which are precursors to tertiary thiols. bris.ac.uk This methodology demonstrates the utility of the thiobenzoate functional group in directing stereoselective transformations.

Role as a Synthetic Intermediate for Complex Molecules

Beyond its direct use in C–S bond formation, this compound is a crucial building block in the synthesis and modification of intricate molecules, including natural products and chiral scaffolds.

The thiobenzoate moiety can be introduced into complex natural product skeletons to alter their biological properties or to facilitate further chemical manipulation. A key strategy involves the nucleophilic displacement of a suitable leaving group by the thiobenzoate anion. For instance, in the field of nucleoside chemistry, this compound has been used to synthesize 3'-S-benzoyl-thiothymidine from 2,3'-anhydrothymidine. liverpool.ac.uk In this reaction, the thiobenzoate anion opens the anhydro ring to install the sulfur functionality at the 3'-position of the sugar ring. liverpool.ac.uk This modification is significant for creating analogs of DNA components with potential therapeutic applications.

Furthermore, the principles of thiobenzoate reactivity are relevant in reactivity-guided drug discovery. While specific probes like cysteine or thiophenol are often used to tag and identify electrophilic natural products, the underlying reaction—nucleophilic attack by a sulfur species—is the same. nih.gov This highlights the potential for thiobenzoate-based reagents in the broader context of identifying and derivatizing bioactive natural products.

Introducing sulfur into non-racemic, chiral molecules is a common challenge in synthetic chemistry. This compound and its derivatives are instrumental in this regard. The enantioselective methods described previously, such as the copper-catalyzed cross-coupling and the stereoselective alkylation of thiobenzoates, are prime examples of installing sulfur functionality into chiral frameworks. sustech.edu.cnbris.ac.uk

The synthesis of modified nucleosides provides a clear illustration of this application. Nucleosides are inherently chiral molecules, and modifying them with sulfur can lead to compounds with important biological activities. In one approach, a triflate leaving group at the 3'-position of a protected xylose-derived nucleoside was displaced with potassium thioacetate (a close relative of this compound) to introduce the sulfur group, albeit with the goal of achieving inversion of configuration. liverpool.ac.uk This type of Sₙ2 displacement is a fundamental method for incorporating sulfur into chiral scaffolds like sugars, steroids, and amino acid derivatives, paving the way for new classes of complex molecules with tailored properties.

Precursor Chemistry and in Situ Generation for Downstream Transformations

The strategic use of stable precursors to generate reactive species in situ is a cornerstone of modern synthetic chemistry, enhancing safety, convenience, and reaction efficiency. This compound serves as an excellent example of such a precursor, providing a reliable source for thiobenzoic acid, a key nucleophile in various advanced organic syntheses, including multi-component reactions (MCRs).

Generation of Thiobenzoic Acids in Multi-Component Reactions

Multi-component reactions, which combine three or more starting materials in a single pot to form a complex product, are prized for their high atom economy and operational simplicity. The inclusion of sulfur-containing moieties, such as thioacids, can introduce valuable functionality into the resulting molecular scaffolds. Thiobenzoic acid, in particular, has been successfully integrated as a component in powerful isocyanide-based MCRs, such as the Ugi and Passerini reactions. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

This compound is an air-stable, solid salt, making it significantly easier and safer to handle and store compared to the volatile and pungent thiobenzoic acid itself. orgsyn.org It can be readily converted to thiobenzoic acid in situ through acidification within the reaction vessel, allowing the freshly generated acid to participate directly in downstream transformations. This approach circumvents the challenges associated with the direct use of the often unstable and odorous free thioacid.

One prominent application is the thio-Ugi reaction, a variation of the classic Ugi four-component reaction (U-4CR). In this process, thiobenzoic acid replaces the typical carboxylic acid component, reacting with an aldehyde, an amine, and an isocyanide. organic-chemistry.orgbeilstein-journals.org This reaction provides a direct route to α-acylamino thioamides, which are versatile intermediates for further synthetic elaborations.

A summary of the components in a representative thio-Ugi reaction for the synthesis of thiazole precursors is detailed below.

| Component Type | Specific Reagent | Role in Reaction |

|---|---|---|

| Thioacid | Thiobenzoic Acid | Acid and Nucleophile Component |

| Aldehyde | Isobutyraldehyde / Pivaldehyde | Carbonyl Component |

| Isocyanide | Methyl Isocyanoacetate | Isocyanide Component |

| Amine | Ammonium Hydroxide (B78521) / Benzylamine | Amine Component |

| Product | Thiazole Precursor (α-Acylamino Thioamide) | Ugi Product |

This methodology showcases how this compound can act as a practical gateway to thiobenzoic acid chemistry within the sophisticated and efficient framework of multi-component reactions, enabling the construction of diverse and complex molecules. beilstein-journals.orgthieme-connect.com The ability to replace standard carboxylic acids with thiobenzoic acid in established MCRs, like the Ugi and Passerini reactions, opens up new avenues for creating novel sulfur-containing peptidomimetics and heterocyclic compounds. nih.govucl.ac.uk

Catalytic and Ligand Chemistry Involving Potassium Thiobenzoate

Transition Metal-Catalyzed Processes

The thiobenzoate moiety is a key participant in several transition metal-catalyzed reactions, acting either as a nucleophilic partner in cross-coupling or as a ligand influencing the catalytic activity and stability of the metal center.

Copper-Catalyzed Cross-Coupling Reactions

Copper catalysis offers an economical and effective platform for carbon-sulfur (C–S) bond formation. Potassium thiobenzoate, as a source of the thiobenzoate anion (PhCOS⁻), is utilized in these transformations. beilstein-journals.org While many studies focus on the more common potassium thioacetate (B1230152), the principles are directly applicable, and this compound has been used effectively.

In a notable application, this compound participates in a one-pot, copper-catalyzed tandem process for synthesizing benzo-fused thiacycles. researchgate.net This method highlights the utility of the thiobenzoate as a sulfur source in complex molecular constructions. Furthermore, research on enantioconvergent radical C(sp³)–S cross-coupling has shown that potassium benzothioate can be used as the sulfur nucleophile in a Cu(I)-catalyzed system, achieving results identical to other thiocarboxylate sources. sustech.edu.cn This demonstrates its compatibility with advanced, stereoselective transformations.

The general mechanism for copper-catalyzed C–S coupling, often referred to as an Ullmann-type reaction, involves the reaction of a copper(I) salt with the thiobenzoate anion to form a copper-thiolate complex. This complex then undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the S-aryl thiobenzoate product and regenerate the Cu(I) catalyst. researchgate.netresearchgate.net The choice of ligand, often a phenanthroline derivative, is crucial for stabilizing the copper center and facilitating the catalytic cycle. beilstein-journals.orgnih.gov

Table 1: Selected Copper-Catalyzed Reactions Involving Thiobenzoate and Analogues

| Reactants | Catalyst System | Solvent | Temperature | Product Type | Reference |

|---|---|---|---|---|---|

| (2-iodophenyl)methanamine, Aldehydes, this compound | CuI / 1,10-phenanthroline | Toluene | 100 °C | 4H-benzo[e] fu-berlin.dersc.orgthiazines | researchgate.net |

| Racemic α-aminocarbonyl alkyl chloride, Potassium benzothioate | Cu(PPh₃)₃CF₃ / Chiral Ligand (L16) | Et₂O | -10 °C | α-chiral alkyl organosulfur compound | sustech.edu.cn |

| Aryl Iodides, Potassium thioacetate | CuI / 1,10-phenanthroline | Toluene | 100 °C | S-aryl thioacetates | beilstein-journals.orgnih.gov |

*Potassium thioacetate is a close analogue and its reaction conditions are representative.

Palladium-Mediated Transformations Involving Thiobenzoate Ligands

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. In this context, thiobenzoic acid and its salts can act as precursors to thiolates for C–S bond formation. For instance, thiobenzoic acid has been used as a thiol source for the synthesis of thiophenols from aryl halides, mediated by a palladium catalyst. beilstein-journals.org

The effectiveness of palladium-catalyzed C–S coupling is highly dependent on the ligand coordinated to the metal center. Thiolates are known to be potential poisons for palladium catalysts, and therefore, robust ligand systems are required. nih.gov Research has shown that biaryl monophosphine ligands can form exceptionally active catalysts that promote thioether formation under mild conditions. nih.gov The ligand's properties can control the chemoselectivity of reactions, for example, in molecules with multiple reactive sites like an aryl chloro triflate. nih.govrsc.org While direct studies on thiobenzoate as a formal ligand in these systems are limited, its role as a nucleophilic substrate is well-established, and the principles of ligand design are critical for successful transformations.

Role of Thiobenzoate as a Ligand in Gold(I) Complexes

The thiobenzoate anion has been successfully incorporated as a ligand in gold(I) complexes, particularly with phosphine (B1218219) and N-heterocyclic carbene (NHC) co-ligands. researchgate.netuwa.edu.auresearchgate.net A series of (NHC)Au(SCOR) complexes, where R is a phenyl group for thiobenzoate, have been synthesized by reacting (NHC)AuCl with thiobenzoic acid in the presence of a base. uwa.edu.au

These gold(I) thiobenzoate complexes are typically linear, two-coordinate species. researchgate.net Spectroscopic and X-ray diffraction studies reveal that thiocarboxylate ligands, like thiobenzoate, are strong electron donors, comparable in effect to NHC ligands. researchgate.net While stable in the solid state, these complexes can undergo disproportionation in solution to establish an equilibrium with the homoleptic species [Au(NHC)₂]⁺ and [Au(SCOR)₂]⁻. uwa.edu.auresearchgate.net The thiobenzoate ligand in these complexes is also labile and can undergo rapid exchange with other thiols. uwa.edu.au These complexes have been investigated for their potential biological activity, showing moderate to high cytotoxicity against various human cancer cell lines. researchgate.netresearchgate.net

Table 2: Properties of (NHC)Au(thiobenzoate) Complexes

| Property | Observation | Reference |

|---|---|---|

| Synthesis | Reaction of (NHC)AuCl with thiobenzoic acid and a base (e.g., K₂CO₃). | uwa.edu.au |

| Structure | Linear, two-coordinate Au(I) center. | researchgate.net |

| Ligand Properties | Thiobenzoate is a strong σ-donor, comparable to NHC ligands. | researchgate.net |

| Solution Behavior | Undergoes disproportionation to [Au(NHC)₂]⁺ and [Au(SCOC₆H₅)₂]⁻. | uwa.edu.auresearchgate.net |

| Reactivity | Undergoes rapid ligand exchange with other thiols. | uwa.edu.au |

Cooperative Catalysis Systems

This compound is implicated in advanced catalytic systems where multiple components work in concert to achieve transformations not possible with a single catalyst. These cooperative systems represent a frontier in catalytic design.

Borane-Potassium Cooperative Activation in Ring-Opening Copolymerization (ROCOP)

A novel transition-metal-free catalytic system for the ring-opening copolymerization (ROCOP) of oxetanes with sulfur-containing monomers demonstrates a powerful cooperative effect between a borane (B79455) Lewis acid and a potassium salt. fu-berlin.dersc.orgresearchgate.net This system typically combines a borane, such as triethylborane (B153662) (BEt₃), with a potassium acetate/18-crown-6 (B118740) ether complex (KOAc@18c6). rsc.orgresearchgate.net

In the copolymerization of an oxetane (B1205548) with a cyclic thioanhydride, the propagating species is a this compound chain end. The catalytic performance is highly dependent on both the borane and the potassium coordination environment, indicating a cooperative mechanism. fu-berlin.dersc.org This system produces perfectly alternating poly(ester-alt-thioester) materials with high melting points and improved thermal stability. fu-berlin.dersc.org The use of 18-crown-6 is crucial as it encapsulates the potassium cation, breaking up salt aggregates and enhancing the nucleophilicity of the propagating anion. rsc.org

Table 3: Effect of Catalyst Components on ROCOP of Phthalic Thioanhydride (PTA) and Oxetane (OX)

| Run | Lewis Acid | Potassium Salt | Temp (°C) | Time (h) | Conversion (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | BEt₃ | KOAc | 80 | 24 | <5 | rsc.org |

| 2 | BEt₃ | KOAc@18c6 | 80 | 1 | 97 | rsc.org |

| 3 | None | KOAc@18c6 | 80 | 24 | 0 | rsc.org |

| 4 | B(C₆F₅)₃ | KOAc@18c6 | 80 | 1 | 79 | rsc.org |

Mechanistic Insights into Dual Catalytic Cycles

The mechanism of the borane-potassium cooperative system involves a dual catalytic cycle. rsc.orgrsc.org Computational and experimental studies suggest that the most favorable pathway involves the borane Lewis acid activating the electrophilic monomer (the oxetane) by coordinating to its oxygen atom. rsc.org Simultaneously, the potassium cation, complexed by the crown ether, coordinates to the oxygen atom of the nucleophilic propagating thiobenzoate chain end. rsc.org This cooperative activation brings the reacting partners into proximity and facilitates the ring-opening step via an Sₙ2 mechanism. rsc.org The energy barrier for this cooperative route is significantly lower than for pathways where only one component is activated or where the potassium interacts with the sulfur atom of the thiobenzoate. rsc.org

This type of dual catalysis, where two distinct catalysts simultaneously activate the nucleophile and the electrophile, is a powerful strategy in modern synthesis. chim.it Another relevant example is found in photoredox/nickel dual catalysis, which can be used for C–S bond formation. In a system for coupling aryl iodides with potassium thioacetates (a close analogue of thiobenzoate), a photocatalyst generates a thioacid radical via single-electron transfer (SET), which then enters a nickel-based catalytic cycle to form the C–S bond. rsc.org These examples underscore the sophisticated mechanistic pathways enabled by combining different catalytic modes.

Advanced Research Methodologies for Investigating Potassium Thiobenzoate

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the molecular-level investigation of potassium thiobenzoate, confirming its identity and elucidating the structure of its reaction products.

NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. While direct NMR data for the simple potassium salt is noted for quality control purposes, its primary utility is seen in the characterization of more complex molecules synthesized using this compound as a reagent. nih.gov

¹H NMR: Proton NMR is used to identify the chemical environment of hydrogen atoms within a molecule. In derivatives of thiobenzoate, the aromatic protons of the benzoyl group typically appear as a complex multiplet in the downfield region of the spectrum. For instance, in one study, the ortho-protons of the benzoyl group in a thiobenzoate-containing product were observed as a doublet at 8.00 ppm, while the meta- and para-protons appeared as a multiplet between 7.60-7.42 ppm. thermofisher.com

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the number and type of carbon environments.

³¹P NMR: In studies where thiobenzoate is used to synthesize organophosphorus compounds, ³¹P NMR is indispensable. For example, in the synthesis of palladium(III) compounds containing a thiobenzoato ligand, ³¹P NMR spectroscopy was used to monitor the reaction and characterize the final products. The chemical shifts provided clear evidence for the formation of the desired compounds. escholarship.org

Interactive Table: Representative NMR Data for Thiobenzoate-Containing Compounds

| Nucleus | Compound Type | Solvent | Chemical Shift (δ) in ppm | Observations | Reference |

| ¹H | Thiobenzoate derivative | CDCl₃ | 8.00 (d), 7.60-7.42 (m) | Signals correspond to aromatic protons of the thiobenzoyl group. thermofisher.com | thermofisher.com |

| ³¹P | Palladium(II)-thiobenzoate complex (2b) | - | 13.8 | Single signal indicates magnetically equivalent phosphorus nuclei. escholarship.org | escholarship.org |

| ³¹P | Palladium(III)-thiobenzoate complex (3b) | - | -16.9 | High-field shift compared to the Pd(II) precursor confirms oxidation. escholarship.org | escholarship.org |

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For thiobenzoate-containing compounds, IR spectroscopy is crucial for identifying the characteristic carbonyl (C=O) and carbon-sulfur (C-S) stretching frequencies.

In the analysis of metal complexes synthesized with this compound, such as a vanadyl-platinum complex with thiobenzoate ligands, IR spectra show distinctive bands. researchgate.net For example, the spectrum for [Pt(V=O)(SOCPh)4] displayed key absorbances corresponding to the various vibrational modes of the molecule. researchgate.net The data obtained from IR spectroscopy, often collected using a KBr dispersion method for solid samples, helps confirm the coordination of the thiobenzoate ligand to the metal center. acs.orgnih.gov

Interactive Table: Key IR Absorption Frequencies for a Thiobenzoate-Containing Metal Complex

| Complex | Wavenumber (cm⁻¹) | Assignment | Reference |

| [Pt(V=O)(SOCPh)4] | 1547 m, 1483 m | Aromatic C=C stretching | researchgate.net |

| 1145 s | C-O stretching (indicative) | researchgate.net | |

| 984 s, 961 s | V=O stretching | researchgate.net | |

| 717 s, 514 s | C-S and Metal-ligand vibrations | researchgate.net | |

| (s = strong, m = medium, w = weak) |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

In research involving this compound, MS is typically used to confirm the successful synthesis of a target molecule. For example, Fast Atom Bombardment (FAB) mass spectrometry was used to verify the identity of a phosphorothiolate (B1257650) product derived from a reaction with this compound. thermofisher.com In other studies, double-focusing mass spectrometers have been utilized to analyze products from reactions where this compound served as a key reagent for introducing the thiobenzoate moiety. nih.govacs.org The resulting mass spectral data, such as the molecular ion peak, provides definitive evidence for the molecular formula of the synthesized compound. acs.org

Crystallographic Studies for Solid-State Structure Determination

Crystallography provides unambiguous proof of molecular structure by mapping the positions of atoms in a crystalline solid.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique has been successfully applied to characterize dinuclear palladium compounds synthesized with a thiobenzoato ligand derived from this compound. escholarship.org

In one such study, the analysis of a Pd(II) complex, Pd2[(C6H4)PPh2]2[OSCC6H5]2, revealed a paddlewheel structure. The X-ray data provided precise bond lengths, including a Pd-Pd distance of 2.7395(4) Å. escholarship.org Crucially, the crystallographic analysis demonstrated that only one of three possible isomers was formed, a symmetric structure where the sulfur atom of the thiobenzoate ligand is positioned trans to a phosphorus atom. escholarship.org This structural insight, which corroborated the ³¹P NMR data, would be impossible to obtain through spectroscopic methods alone. While direct crystallographic data for simple this compound is less common in the primary literature, the analysis of its more complex derivatives showcases the power of this technique.

Computational Chemistry Approaches for Mechanistic Understanding

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, rationalizing observed reactivity, and predicting molecular properties. nih.gov While specific computational studies focusing solely on this compound are not abundant, research on the thiobenzoate moiety and its parent acid, thiobenzoic acid, demonstrates the application of these methods.

DFT calculations are used to model reaction pathways, allowing researchers to investigate the structures and energies of reactants, transition states, and products. nih.govresearchgate.net This provides a theoretical framework for understanding why a reaction proceeds through a particular mechanism. For example, computational studies can explain the regioselectivity of reactions by comparing the activation barriers for different possible pathways. nih.gov Furthermore, DFT can be used to calculate theoretical spectral data (IR, NMR) and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which helps in interpreting experimental results and assessing molecular stability and reactivity. mdpi.comresearchgate.net In studies on thiobenzoic acid-catalyzed reactions, computational models help to explain the dual role of the catalyst and the generation of key radical intermediates. acs.org These theoretical investigations provide a deeper mechanistic understanding that complements experimental observations.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org For this compound, DFT calculations would be invaluable for mapping out potential reaction pathways, for instance, in its synthesis or degradation.

Researchers could model the reactants, products, and any intermediate structures involved in a chemical transformation. By calculating the potential energy surface, it is possible to identify the most likely reaction mechanism. A key aspect of this analysis is the location and characterization of transition states—the highest energy points along a reaction coordinate. The energy of this transition state determines the activation energy of the reaction, a critical factor in understanding reaction kinetics.

For example, a DFT study could elucidate the mechanism of nucleophilic attack on a substrate by the thiobenzoate anion. The calculations would reveal the geometry of the transition state, the bond-forming and bond-breaking processes, and the associated energy barrier. This information is crucial for optimizing reaction conditions to improve yield and selectivity. While specific studies on this compound are not prominent, DFT has been successfully used to study the catalytic effect of potassium ions in other reactions, where they can alter local electronic density and lower reaction energy barriers. nih.gov

Hypothetical DFT Data for a Reaction Involving Thiobenzoate:

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| 1 | Reactants (Thiobenzoate + Substrate) | 0.0 | Initial reactant separation |

| 2 | Transition State 1 | +15.2 | Partially formed C-S bond |

| 3 | Intermediate | -5.7 | Fully formed intermediate complex |

| 4 | Transition State 2 | +10.8 | Bond cleavage in substrate |

| 5 | Products | -20.1 | Final product separation |

Molecular Dynamics Simulations for Ligand-Metal Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, an ionic compound, MD simulations would be particularly useful for understanding the interaction between the thiobenzoate anion (the ligand) and the potassium cation (the metal ion), especially in solution.

An MD simulation would model a system containing numerous potassium and thiobenzoate ions, along with solvent molecules (e.g., water). By solving Newton's equations of motion for this system, the simulation tracks the trajectory of each particle. This allows for the investigation of solvation shells around the ions, revealing how solvent molecules arrange themselves and interact with the cation and anion.

Furthermore, MD simulations can provide insights into ion pairing and aggregation. They can quantify the strength and lifetime of the interaction between a potassium ion and the sulfur and oxygen atoms of the thiobenzoate ligand. nih.govanu.edu.au This is critical for understanding the compound's behavior in various environments, which influences its solubility, reactivity, and potential applications. While direct MD studies on this compound are scarce, the technique has been used to explore interactions in other potassium salt solutions, such as potassium thiocyanate. researchgate.net

Electrochemical and Kinetic Investigation Techniques

These experimental techniques probe the redox behavior and reaction rates of chemical species, providing fundamental data on their electronic properties and reactivity.

Cyclic Voltammetry for Redox Properties

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement technique used to study the redox properties of a species in solution. sciepub.comiieta.org A CV experiment on this compound would involve dissolving the compound in a suitable solvent with a supporting electrolyte and cycling the potential of a working electrode.

The resulting voltammogram, a plot of current versus applied potential, would reveal the oxidation and reduction potentials of the thiobenzoate anion. For instance, it could show the potential at which the thiobenzoate anion loses an electron (oxidation) to form a radical species. The reversibility of this process, indicated by the presence and characteristics of a corresponding reduction peak on the reverse scan, provides information about the stability of the oxidized species. thomassci.com

By analyzing the peak currents and potentials at various scan rates, researchers could determine key electrochemical parameters such as the diffusion coefficient of the thiobenzoate anion and the electron transfer rate constant. This data is fundamental to understanding its behavior in electrochemical applications, such as in organic synthesis or materials science.

Expected Cyclic Voltammetry Parameters for Thiobenzoate Anion:

| Parameter | Symbol | Expected Value/Observation | Significance |

| Anodic Peak Potential | Epa | > 0 V vs. Ag/AgCl | Potential required for oxidation |

| Cathodic Peak Potential | Epc | Dependent on reversibility | Potential for reduction of oxidized species |

| Peak Separation | ΔEp | > 59/n mV (for reversible n-electron process) | Indicates reversibility of electron transfer |

| Diffusion Coefficient | D | ~10-5 cm2/s | Rate of mass transport to the electrode |

In Situ Spectroscopic Monitoring of Reaction Kinetics

In situ spectroscopy involves monitoring a chemical reaction as it happens, without the need to isolate intermediates or products. This provides real-time data on the concentrations of species, allowing for a detailed understanding of reaction kinetics. electrochemsci.org Techniques like UV-Vis, Infrared (IR), or Raman spectroscopy can be coupled with a reaction vessel.

For a reaction involving this compound, such as its use as a reagent in a nucleophilic substitution, one could monitor the disappearance of the thiobenzoate's characteristic spectroscopic signature and the appearance of the product's signature over time. For example, the C=S bond in the thiobenzoate anion has a distinct IR absorption band.

Future Research Directions and Unexplored Avenues for Potassium Thiobenzoate Chemistry

Development of Novel Green Synthetic Routes

The increasing demand for environmentally benign chemical processes necessitates the development of "green" synthetic methods involving potassium thiobenzoate. Future research will likely focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Key research avenues include:

Water as a Reaction Medium: Exploring water as a solvent for reactions involving the thiobenzoate anion is a promising green strategy. Research has demonstrated the effectiveness of the thioacetate (B1230152) anion as a nucleophile in aqueous media for displacement reactions, using mild bases like potassium carbonate under pH control. researchgate.net Future work could systematically investigate the reactivity and stability of this compound under similar aqueous conditions for a broader range of substrates.

Solid-Supported Reagents: The use of silica-gel supported this compound has been shown to be an efficient method for the synthesis of thioesters from alkyl halides under mild conditions. researchgate.net This approach simplifies work-up procedures and can facilitate reagent recycling. Further development could involve exploring other solid supports (e.g., clays, polymers) and expanding the scope of reactions beyond simple alkylation.

One-Pot Procedures: Designing multi-step reactions in a single pot without isolating intermediates can significantly reduce solvent waste and improve process efficiency. An odorless, one-pot synthesis of thioesters has been developed where thiobenzoic acids are generated in situ from benzoic anhydrides and thiourea (B124793), which then react with alkyl halides or Michael acceptors. beilstein-journals.org Adapting and expanding such strategies to directly utilize this compound or generate it in situ under various green conditions represents a significant area for future research. beilstein-journals.org

| Green Strategy | Potential Application for this compound | Research Focus |

| Aqueous Synthesis | Nucleophilic substitution reactions | Optimization of pH, temperature, and substrate scope in water. |

| Solid-Supported Synthesis | Alkylation, acylation | Development of new support materials and expansion to more complex transformations. |

| One-Pot Reactions | In situ generation and subsequent reaction | Designing tandem or cascade reactions to minimize waste and purification steps. |

Expansion of Asymmetric Catalysis Applications

The synthesis of enantioenriched chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. While the thiobenzoate moiety is a valuable functional group, its application in asymmetric catalysis remains an area with significant room for growth.

Future research directions should address:

Enantioconvergent Cross-Coupling: Recent breakthroughs have shown that copper(I) catalysts combined with chiral tridentate anionic ligands can achieve biomimetic enantioconvergent radical C(sp³)–S cross-coupling of racemic alkyl halides with sulfur nucleophiles, including this compound. sustech.edu.cn This provides access to α-chiral alkyl organosulfur compounds with high enantioselectivity. sustech.edu.cn Future work should focus on expanding the substrate scope, improving catalyst efficiency, and applying this methodology to the synthesis of complex, biologically active molecules.

Managing Carbanion Configuration: The generation of α-thio organolithium species (carbenoids) from thiobenzoates for subsequent reaction with electrophiles is a powerful tool. However, the configurational lability of the thiobenzoate carbenoid has limited its use in asymmetric synthesis. bris.ac.uk While initial studies on the lithiation-borylation of secondary thiobenzoates showed poor enantiospecificity, further optimization of reaction parameters such as temperature, solvent, and additives could potentially overcome this challenge. bris.ac.uk Identifying conditions that stabilize the carbanion configuration is critical for unlocking the full potential of this methodology for creating enantioenriched tertiary thiols. bris.ac.uk

Novel Chiral Ligands: The development of new chiral ligands is crucial for advancing transition-metal-catalyzed asymmetric reactions. Sulfur-containing compounds are known to poison many metal catalysts, but this can be overcome by using multidentate, electron-rich phosphine (B1218219) ligands or coordinatively saturated metal centers. sustech.edu.cn Future efforts could focus on designing ligands specifically tailored for reactions involving this compound, enabling new types of asymmetric transformations like conjugate additions or allylic alkylations.

| Asymmetric Strategy | Challenge | Future Research Direction |

| Cu-Catalyzed C-S Cross-Coupling | Substrate scope, catalyst loading | Exploring diverse racemic alkyl halides and developing more active chiral ligand/copper systems. sustech.edu.cn |

| Lithiation-Electrophilic Trapping | Configurational instability of the α-thio carbenoid. bris.ac.uk | Systematic screening of solvents, temperatures, and additives to enhance enantiospecificity. bris.ac.uk |

| Conjugate Addition | Catalyst poisoning by sulfur | Design of robust chiral catalysts (e.g., Rhodium, Guanidine-based) for the asymmetric addition of thiobenzoate to Michael acceptors. beilstein-journals.org |

Exploration of Thiobenzoate in Polymer Science Beyond ROCOP

Sulfur-containing polymers often exhibit enhanced thermal stability and degradability compared to their all-oxygen analogs. researchgate.netfu-berlin.dersc.org While the Ring-Opening Copolymerization (ROCOP) of cyclic thioanhydrides with epoxides is a known route to polythioesters, the role of this compound in polymer science remains largely unexplored, especially beyond ROCOP.

Future research could venture into:

Chain Transfer Agents in Radical Polymerization: Thioesters are key functional groups in agents used for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. While dithiobenzoates are common, the potential of simpler thiobenzoates as precursors or modifiers in controlled radical polymerization warrants investigation.

Post-Polymerization Modification: The nucleophilicity of the thiobenzoate anion could be harnessed for the post-polymerization modification of polymers containing suitable electrophilic groups (e.g., halides, tosylates). This would allow for the introduction of the thiobenzoate functionality onto a wide range of existing polymer backbones, thereby tuning their properties. A related approach has been demonstrated for the functionalization of polyethylene (B3416737) glycol (PEG) end groups using thioacetate. researchgate.net

Synthesis of Novel Monomers: this compound can serve as a building block for novel monomers. For example, it could be used to introduce a protected thiol group into a vinyl or cyclic monomer, which, after polymerization, could be deprotected to yield polymers with pendant thiol groups for cross-linking or bioconjugation.

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting chemical reactivity, selectivity, and kinetics. escholarship.org Applying these methods to this compound chemistry can accelerate discovery and optimization.

Promising areas for computational investigation include:

Modeling Reaction Pathways: Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) can be used to map out the potential energy surfaces for reactions involving the thiobenzoate anion. escholarship.orgconcytec.gob.pe This can help elucidate mechanisms, identify key transition states, and rationalize product distributions. For instance, computational studies have been used to compare the reactivity of thiobenzoate and thioacetate anions in nucleophilic aromatic substitution and to study photoinduced electron transfer processes. concytec.gob.peconicet.gov.ar

Predicting Selectivity in Catalysis: In asymmetric catalysis, computational models can predict how a chiral catalyst interacts with a substrate and the thiobenzoate nucleophile, explaining the origins of enantioselectivity. escholarship.org This predictive power can guide the rational design of more effective catalysts, reducing the need for extensive experimental screening.

Understanding Solvent and Ion-Pairing Effects: The reactivity of the thiobenzoate anion is influenced by the solvent and its association with the potassium cation. Computational models, using approaches like the Polarizable Continuum Model (PCM), can simulate these effects to predict how reactivity will change in different environments. conicet.gov.ar This is crucial for optimizing reaction conditions and for translating synthetic methods to new, greener solvent systems.

| Computational Method | Research Application | Expected Outcome |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms | Detailed understanding of transition states and reaction energetics. conicet.gov.ar |

| Ab initio Molecular Dynamics (AIMD) | Predicting product selectivity in complex reactions | Rationalization of product ratios where traditional theories fail. escholarship.org |

| QM/MM (Hybrid Quantum/Molecular Mechanics) | Modeling enzyme-like catalysis or large systems | Insight into how a complex environment directs reactivity. |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers significant advantages in terms of safety, efficiency, scalability, and automation. syrris.commdpi.comnoelresearchgroup.com Integrating this compound chemistry into these platforms is a key direction for modernizing its application.

Future work should focus on:

Automated Library Synthesis: Automated flow systems can be used to rapidly generate libraries of thiobenzoate derivatives for screening in drug discovery or materials science. syrris.com By systematically varying substrates, reagents, and reaction conditions, these platforms can accelerate the exploration of chemical space. nih.gov

Telescoped Multi-step Synthesis: Flow chemistry allows for "telescoping" multiple reaction steps together without intermediate work-up and purification. mdpi.com A synthetic sequence involving the formation of a thioester using this compound followed by a subsequent transformation could be streamlined into a single, uninterrupted process. noelresearchgroup.comcore.ac.uk

Accessing Hazardous Reaction Regimes: Reactions that are difficult or dangerous to perform in batch, such as those involving highly reactive intermediates or exothermic processes, can often be conducted safely in flow reactors due to superior heat and mass transfer. noelresearchgroup.com This could open up new reaction pathways for this compound that are inaccessible through traditional methods.

常见问题

Q. What interdisciplinary approaches integrate this compound into materials science applications?

- Methodological Answer :

- Polymer Functionalization : Incorporate this compound as a chain-transfer agent in RAFT polymerization.

- Surface Modification : Use SAMs (self-assembled monolayers) on gold surfaces for sensor development.

- Stability Testing : Evaluate thermal/mechanical properties via DSC and TGA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。